tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
Tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the chloro substituent on the pyridine ring imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the tert-butyl ester and chloro substituent. One common approach is to start with a suitable pyridine derivative and perform a series of cyclization reactions to form the pyrrolo[2,3-b]pyridine ring system. The tert-butyl ester can be introduced using tert-butyl chloroformate under basic conditions, and the chloro substituent can be added via halogenation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for efficient cyclization and esterification reactions, as well as the development of robust purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-b]pyridine derivatives, while ester hydrolysis yields the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Similar structure but with a bromo substituent instead of chloro.
1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Lacks the chloro substituent and has a different functional group at the 2-position.
Uniqueness
Tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the specific combination of the tert-butyl ester, chloro substituent, and pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 6-chloro-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-6-8-4-5-9(13)14-10(8)15/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKKNXFPQIXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120911 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2,3-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679392-22-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2,3-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679392-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2,3-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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